5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine
Description
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
5,5-dimethyl-3-morpholin-4-ylcyclohex-2-en-1-imine |
InChI |
InChI=1S/C12H20N2O/c1-12(2)8-10(13)7-11(9-12)14-3-5-15-6-4-14/h7,13H,3-6,8-9H2,1-2H3 |
InChI Key |
NTIXHOXCCITANS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=N)C1)N2CCOCC2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
| Reactants | Catalyst | Conditions | Product | Yield (%) | Time (min) |
|---|---|---|---|---|---|
| 5,5-Dimethylcyclohexane-1,3-dione + Morpholine | NaHSO4-SiO2 (heterogeneous) | Microwave irradiation (260 W), solvent-free | 5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine | 70-76 | 3-10 |
Spectroscopic Characterization (Representative Data)
| Technique | Observed Data (Typical) | Interpretation |
|---|---|---|
| FT-IR (KBr pellet) | ~1650-1660 cm⁻¹ (C=O stretching), 2850-3050 cm⁻¹ (C-H stretching) | Presence of enone carbonyl and aliphatic/aromatic C-H |
| ¹H NMR (CDCl₃) | Signals corresponding to cyclohexenone ring protons, methyl groups at ~1.0-1.3 ppm, morpholine protons at ~3.5-4.0 ppm | Confirms substitution pattern and amine incorporation |
| ¹³C NMR (CDCl₃) | Carbonyl carbon at ~162 ppm, methyl carbons at ~30-33 ppm, morpholine carbons at ~50-65 ppm | Structural confirmation of cyclohexenone and morpholine carbons |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight (~229-230 g/mol) | Confirms molecular formula |
Catalyst Recyclability Data
| Cycle Number | Yield of Target Compound (%) |
|---|---|
| 1 | 75 |
| 2 | 74 |
| 3 | 73 |
| 4 | 72 |
| 5 | 70 |
This data demonstrates the high stability and reusability of the sodium bisulfate-silica catalyst in microwave-assisted synthesis.
Comparative Analysis of Methods
| Feature | Classical Condensation | Microwave-Assisted Solvent-Free Synthesis |
|---|---|---|
| Reaction Time | Hours (3-6 h) | Minutes (3-10 min) |
| Solvent Use | Yes (ethanol, toluene, etc.) | No (solvent-free) |
| Catalyst | Often acid catalysts or dehydrating agents | Sodium bisulfate supported on silica (heterogeneous) |
| Environmental Impact | Moderate (solvent and energy use) | Low (green chemistry, reduced waste) |
| Yield | Moderate to good (50-80%) | Good (70-76%) |
| Catalyst Recyclability | Typically not recyclable | Recyclable up to 5 cycles with minor loss |
| Purification | Requires extraction and purification | Simple isolation by scraping/pipetting |
Research Findings and Insights
- The microwave-assisted method using sodium bisulfate-silica catalyst is highly effective for synthesizing β-enamine derivatives such as this compound, offering a rapid, eco-friendly alternative to classical methods.
- The catalyst’s reusability reduces cost and environmental burden, aligning with green chemistry principles.
- Spectroscopic data confirm the successful formation of the target compound with expected structural features.
- Molecular docking and ADME (absorption, distribution, metabolism, and excretion) studies on related β-enamine compounds indicate potential pharmacological activities, suggesting the synthetic method’s utility for producing biologically relevant molecules.
- The solvent-free microwave approach avoids hazardous solvents and reduces reaction times drastically, making it suitable for scalable synthesis in pharmaceutical and chemical research.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The morpholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new chemical entities.
2. Biology
- Biological Activity : Research has indicated its potential interactions with biomolecules, particularly in modulating neurotransmitter systems. The morpholine moiety is crucial for its pharmacological properties.
3. Medicine
- Pharmacological Studies : Investigated for anti-inflammatory and neuroprotective effects. In vitro assays suggest it can modulate enzyme activity involved in inflammatory pathways.
4. Industry
- Material Development : Utilized in creating new materials and optimizing chemical processes, particularly in pharmaceutical manufacturing.
Neuroprotective Effects
A notable study focused on the neuroprotective properties of 5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine in a rodent model of neurodegeneration. Key findings include:
- Reduction in Neuronal Apoptosis : Significant decrease in markers of cell death.
- Improved Cognitive Function : Enhanced memory and learning capabilities post-treatment.
These results suggest potential therapeutic applications for neurological disorders.
Pharmacological Insights
Recent pharmacological studies have highlighted the compound's effects on neurotransmitter systems and its potential as an anti-inflammatory agent. The morpholine group's role in interacting with various receptors is crucial for its therapeutic potential.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine involves its interaction with specific molecular targets and pathways. The morpholine group plays a crucial role in its pharmacological properties, potentially interacting with receptors or enzymes in biological systems. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Analogs :
6-[(4-Methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones (Compounds 1a,b) Structure: Combines a furochromenylideneamino group with a pyrimidinone ring. Morpholine derivatives (e.g., compounds 3–7) are synthesized via secondary amine reactions. Synthesis: Prepared via condensation of 6-amino-2-thiouracil with visnagen or khellin, followed by alkylation and amine substitution. Relevance: Highlights the role of morpholine in enhancing solubility and bioactivity.
3-(4-Chloroanilino)-5,5-dimethylcyclohex-2-en-1-one Structure: Cyclohexenone core with a 4-chloroanilino substituent. Lacks the morpholine group but shares the 5,5-dimethylcyclohexene motif. Synthesis: Efficient room-temperature synthesis using triethylammonium trifluoromethanesulfonate, avoiding polymerization. Crystallography: Asymmetric units exhibit sofa conformation due to C2=C3 double bond localization; N–H⋯O hydrogen bonds stabilize the crystal.
N-[3-({[2,2-dimethyl-3-(morpholin-4-yl)propylidene]amino}methyl)-3,5,5-trimethylcyclohexyl]-2,2-dimethyl-3-(morpholin-4-yl)propan-1-imine (CAS 1217271-02-7) Structure: Complex dimeric enamine with dual morpholinyl groups and imine linkages. Molecular Weight: 476.74 g/mol, significantly higher than the target compound due to extended substituents.
Data Table: Structural and Physical Properties
Reactivity and Functionalization
- Enamine Reactivity: The conjugated enamine system in the target compound is susceptible to electrophilic attack, similar to 3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one, which undergoes hydrogen bonding and C–H⋯π interactions.
- Morpholine vs. Other Amines: Morpholine’s cyclic ether-amino group offers superior solubility in polar solvents compared to aliphatic or aromatic amines (e.g., 4-chloroaniline in ).
Biological Activity
5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enylideneamine is an organic compound with the molecular formula and a molecular weight of approximately 208.3 g/mol. This compound is characterized by its unique cyclohexene structure, which is substituted with a morpholine group and two methyl groups. Its synthesis typically involves the reaction of cyclohexanone with morpholine under controlled conditions, leading to high yields and purity suitable for various research applications.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | 5,5-dimethyl-3-morpholin-4-ylcyclohex-2-en-1-imine |
| InChI Key | NTIXHOXCCITANS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=CC(=N)C1)N2CCOCC2)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The morpholine moiety is believed to play a significant role in modulating pharmacological effects by interacting with various receptors and enzymes. Research has indicated potential applications in the fields of medicinal chemistry and pharmacology, particularly in the development of therapeutics targeting neurological disorders.
Pharmacological Studies
Recent studies have explored the compound's pharmacological properties, including its effects on neurotransmitter systems and its potential as an anti-inflammatory agent. For example, in vitro assays have shown that this compound can modulate the activity of certain enzymes involved in inflammatory pathways.
Case Study: Neuroprotective Effects
A notable case study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The study demonstrated that treatment with this compound resulted in:
- Reduction in neuronal apoptosis : The compound significantly decreased markers of cell death in neuronal tissues.
- Improved cognitive function : Behavioral assessments indicated enhanced memory and learning capabilities post-treatment.
These findings suggest that this compound may hold promise for further development as a neuroprotective agent.
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds:
| Compound | Biological Activity |
|---|---|
| 5,5-Dimethyl-3-morpholin-4-yl-cyclohex-2-enone | Exhibits similar anti-inflammatory properties but less potent in neuroprotection. |
| 5,5-Dimethyl-2-morpholin-4-yl-benzothiazol | Shows significant antibacterial activity but limited neuroprotective effects. |
Applications in Research
The compound has been utilized across various research domains:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic applications.
- Biological Research : Investigated for its interactions with biomolecules and potential roles in modulating cellular pathways.
- Material Science : Explored for its properties in developing new materials due to its unique structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
